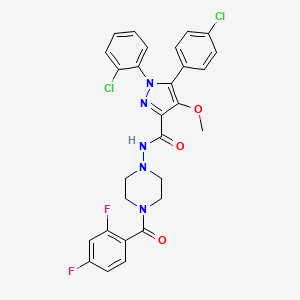

Pyrazole derivative 7

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C28H23Cl2F2N5O3 |

|---|---|

Peso molecular |

586.4 g/mol |

Nombre IUPAC |

1-(2-chlorophenyl)-5-(4-chlorophenyl)-N-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-4-methoxypyrazole-3-carboxamide |

InChI |

InChI=1S/C28H23Cl2F2N5O3/c1-40-26-24(33-37(23-5-3-2-4-21(23)30)25(26)17-6-8-18(29)9-7-17)27(38)34-36-14-12-35(13-15-36)28(39)20-11-10-19(31)16-22(20)32/h2-11,16H,12-15H2,1H3,(H,34,38) |

Clave InChI |

RXXJWLVGDKFAMN-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(N(N=C1C(=O)NN2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Pyrazole Derivative 7

Chemo-selective and Regioselective Synthesis Strategies for Pyrazole (B372694) Derivative 7

The precise control of chemical reactions to favor the formation of a specific isomer is a cornerstone of modern organic synthesis. For Pyrazole derivative 7, achieving high chemo- and regioselectivity is crucial for its efficient production and subsequent applications.

Cyclization and condensation reactions are fundamental to the formation of the pyrazole ring system. numberanalytics.com The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a primary and widely used method for pyrazole synthesis. numberanalytics.commdpi.commdpi.com This approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, leading to the formation of the pyrazole ring. numberanalytics.com The regioselectivity of this reaction can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine. mdpi.com

Another key strategy is the cyclization of α,β-unsaturated hydrazones. numberanalytics.com This method offers a pathway to pyrazoles through the intramolecular cyclization of an α,β-unsaturated hydrazone intermediate. numberanalytics.com The Vilsmeier-Haack reaction of in situ formed hydrazones has also been employed for the synthesis of pyrazole-carboxyaldehydes. researchgate.nethilarispublisher.com

Recent studies have demonstrated the synthesis of 1-aryl-3,4,5-substituted pyrazoles through the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide, achieving high yields. mdpi.com Additionally, the use of nano-ZnO as a catalyst has been shown to be an efficient and environmentally friendly approach for the synthesis of 1,3,5-substituted pyrazole derivatives via the condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776). mdpi.com

A notable example of regioselective synthesis involves the reaction of hydrazonoyl chlorides with 3-formylchromones, which proceeds via a 1,3-dipolar cycloaddition to produce 1H-pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives in high yields. thieme-connect.com The reaction conditions and the nature of the starting materials play a pivotal role in directing the regiochemical outcome of the cyclization process.

Table 1: Examples of Cyclization and Condensation Reactions for Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diketones and Arylhydrazines | N,N-dimethylacetamide, room temperature | 1-Aryl-3,4,5-substituted pyrazoles | High regioselectivity | 59-98% | mdpi.com |

| Phenylhydrazine and Ethyl Acetoacetate | Nano-ZnO | 1,3,5-Substituted pyrazole derivatives | Environmentally friendly | Up to 95% | mdpi.com |

| Hydrazonoyl Chlorides and 3-Formylchromones | Triethylamine, Ethanol, room temperature | 1H-Pyrazol-5-yl (2-hydroxyphenyl)methanone derivatives | High regioselectivity via 1,3-dipolar cycloaddition | 85-88% | thieme-connect.com |

| α,β-Alkynic Aldehydes and Hydrazines | One-pot reaction with phenylselenyl chloride | 4-(Phenylselanyl)pyrazoles | In situ formation and cyclization of α,β-alkynic hydrazones | Not specified | mdpi.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the efficient construction of complex molecules like this compound. researchgate.netbeilstein-journals.org These reactions offer significant advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and operational simplicity. beilstein-journals.orgjetir.org

A common MCR strategy for pyrazole synthesis involves the in situ generation of 1,3-dielectrophiles, which then undergo cyclocondensation. beilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be catalyzed by ytterbium perfluorooctanoate [Yb(PFO)₃] to produce persubstituted pyrazoles. beilstein-journals.org Another approach involves a four-component reaction of an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate (B1144303), often facilitated by a catalyst, to yield pyrano[2,3-c]pyrazoles. nih.gov

The use of ionic liquids as catalysts in MCRs has also been explored, offering a greener alternative. bohrium.com For example, an acidic ionic liquid can catalyze a four-component reaction to synthesize pyrazole derivatives. bohrium.com Furthermore, a one-pot, three-component procedure involving the condensation of aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes provides an efficient route to 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Recent advancements include a rhodium-catalyzed three-component reaction of enaminones, aryl hydrazine hydrochlorides, and alkynes to access N-(o-alkenylaryl) pyrazoles with unprecedented selectivity for C-H alkenylation. acs.org This method highlights the potential of combining MCRs with modern catalytic systems to achieve unique chemical transformations.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrazoles, by enabling novel bond formations and enhancing reaction efficiency and selectivity. rsc.orgresearchgate.netmdpi.com These methods often involve the direct functionalization of C-H bonds, providing a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are instrumental in introducing various substituents onto the pyrazole core. mdpi.commdpi.com For example, dihalopyrazoles can serve as scaffolds for generating unsymmetrically 3,5-substituted pyrazole derivatives through site-selective Pd-catalyzed cross-coupling reactions with different boronic acids in a one-pot operation. mdpi.com

Copper-catalyzed reactions have also proven effective. A copper-catalyzed oxidative coupling reaction of phenylhydrazone and maleimide (B117702) has been used to synthesize pyrazole derivatives. mdpi.com Another copper-catalyzed condensation reaction provides pyrazoles under acid-free conditions at room temperature in a short time. organic-chemistry.org Furthermore, a one-pot copper-catalyzed sydnone-alkyne cycloaddition offers a general method for constructing 1,4-pyrazoles from arylglycines. mdpi.comorganic-chemistry.org

Rhodium catalysis has been employed for the synthesis of fused tricyclic pyrazole-benzo[5,1-a]isoquinolines from enaminones, hydrazine hydrochloride, and internal alkynes. rsc.org Iron-catalyzed reactions of diarylhydrazones and vicinal diols provide a regioselective route to 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org The use of transition metal-containing ionic liquids, such as [C₄mim][FeCl₄], has also been shown to efficiently catalyze the one-pot synthesis of pyrazoles at room temperature. ias.ac.in

In recent years, photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of pyrazole derivatives under mild conditions using visible light. mdpi.comorganic-chemistry.orgnih.gov This approach often involves the generation of radical intermediates that can participate in novel cyclization pathways.

One such method involves the visible-light photoredox-catalyzed reaction of hydrazine with various Michael acceptors in the presence of air as the terminal oxidant, leading to polysubstituted pyrazoles in very good yields. organic-chemistry.org The proposed mechanism involves the oxidation of hydrazine to diazene, which then adds to the Michael acceptor. organic-chemistry.org Another innovative strategy employs a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation reaction for the regioselective synthesis of pyrazoles. organic-chemistry.orgorganic-chemistry.org This method utilizes α,β-unsaturated aldehydes as synthetic equivalents of alkynes and employs an inexpensive organic photocatalyst under green-light irradiation. organic-chemistry.org

A relay visible-light photoredox catalysis strategy has also been developed, involving three successive photoredox cycles with a single photocatalyst. nih.gov This allows for a formal [4 + 1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds, providing rapid access to complex pyrazole scaffolds. nih.gov

Beyond photoredox catalysis, other innovative reactions include a temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization without the need for transition-metal catalysts or oxidants. nih.gov By simply adjusting the reaction temperature, the desired product can be obtained from common starting materials. nih.gov

Sustainable and Green Chemistry Approaches for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. researchgate.netmdpi.com For the synthesis of this compound, several sustainable approaches have been developed, focusing on aspects like solvent-free conditions and the use of eco-friendly catalysts. researchgate.netbohrium.com

Eliminating organic solvents from chemical reactions is a key tenet of green chemistry, as it reduces pollution and avoids the use of toxic and volatile substances. researchgate.nettandfonline.com Several solvent-free methods for the synthesis of pyrazole derivatives have been reported, often in combination with other green techniques like microwave irradiation or the use of solid-supported catalysts. researchgate.nettandfonline.commdpi.com

One approach involves the use of a commercially available organic ionic salt, tetrabutylammonium (B224687) bromide (TBAB), as a catalyst for the synthesis of pyrazole derivatives at room temperature under solvent-free conditions. tandfonline.comtandfonline.com This method offers good yields and shorter reaction times compared to conventional solvent-based methods. tandfonline.com

Montmorillonite K10 clay, a reusable and environmentally benign catalyst, has been successfully used in solvent-free domino reactions for the synthesis of 1,3,4-trisubstituted and 1,4-disubstituted pyrazole derivatives. rsc.org Interestingly, the study found that the presence of organic solvents had a negative effect on the formation of the pyrazole product. rsc.org

Microwave-assisted synthesis under solvent-free conditions has also proven to be a rapid and efficient method for generating pyrazole derivatives. mdpi.com For example, the ring-opening reaction of phenyl glycidyl (B131873) ether with pyrazoles can be achieved with competitive yields in just one minute of microwave irradiation without any solvent. mdpi.com This technique significantly reduces reaction times and energy consumption compared to traditional heating methods. mdpi.comrsc.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. researchgate.net By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, leading to substantially reduced reaction times, increased product yields, and often, higher product purity. researchgate.netrsc.org This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in rapid and uniform heating. researchgate.net

The application of microwave irradiation is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles. For instance, a solvent-free approach for the ring-opening of phenyl glycidyl ether with pyrazole has been developed, yielding the desired product in just one minute at 120°C. mdpi.com This method is not only rapid but also aligns with the principles of green chemistry by eliminating the need for organic solvents. mdpi.com

Microwave technology has also been successfully applied to multicomponent reactions in aqueous media. A rapid, efficient, and green method for synthesizing novel sugar-based pyrazole derivatives has been demonstrated in water, showcasing both high yields and good antitumor activity for the resulting compounds. rsc.org Furthermore, complex pyrazole structures can be assembled using sophisticated cross-coupling reactions under microwave conditions. The Suzuki-Miyaura cross-coupling of a pyrazolyl bromide with 4-carbamoylphenylboronic acid, for example, was achieved in two hours at 150°C, producing the final product in a 54% yield. dergipark.org.tr

The synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles was accomplished through the cyclocondensation of enones and semicarbazide (B1199961) hydrochloride. dergipark.org.tr This reaction, conducted in a methanol/water solution with pyridine, required only 4 minutes of microwave irradiation at 100 W and 70°C to achieve yields between 82% and 96%. dergipark.org.tr

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazole Derivatives

| Starting Materials | Conditions | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazole, Phenyl glycidyl ether | 120°C, 1 min | Solvent-free | 1-Phenoxy-3-(1H-pyrazol-1-yl)propan-2-ol | 73% | mdpi.com |

| Substituted benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | 20 min, Room Temp | Water | Novel pyrazole derivative | High | dergipark.org.tr |

| Pyrazolyl bromide, 4-Carbamoylphenylboronic acid | 150°C, 2 h, PdCl₂(PPh₃)₂, K₂CO₃ | iPrOH–H₂O | Complex substituted pyrazole | 54% | dergipark.org.tr |

| Enones, Semicarbazide hydrochloride | 70°C, 4 min, 100 W | Methanol/Water | 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | 82-96% | dergipark.org.tr |

| Chalcone analogs, Hydrazine hydrate | Not specified | Ethanol | 3,5-disubstituted-4,5-dihydropyrazoles | High | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and improve chemical reactions. This technique serves as a valuable alternative to traditional methods, particularly for processes that benefit from milder conditions. rsc.orgnih.gov The formation and collapse of cavitation bubbles generate localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.net

This method has proven effective for the synthesis of complex, fused pyrazole systems. A catalyst-free protocol for synthesizing thiazole (B1198619) and thiazolone integrated pyrazole derivatives has been developed using ultrasonication. jmchemsci.com Similarly, catalyst-free multicomponent reactions involving ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile in water have yielded excellent results under ultrasonic irradiation. rsc.org

One of the significant applications of sonochemistry in this field is the one-pot, four-component synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives. acs.org By reacting hydrazine, a β-keto ester, isatin, and malononitrile or ethyl cyanoacetate (B8463686) in the presence of piperidine (B6355638) under ultrasound irradiation, the desired spiro compounds were obtained in good yields at room temperature. acs.org The use of ultrasound was shown to provide higher yields more quickly compared to silent reactions. acs.org Other catalytic systems, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) in water and reusable heterogeneous catalysts like Amberlyst resin, have also been successfully employed in ultrasound-promoted pyrazole synthesis, offering high yields in short reaction times. researchgate.netrsc.org

Table 2: Examples of Ultrasound-Assisted Synthesis of Pyrazole Derivatives

| Starting Materials | Catalyst/Medium | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Carbothioamide pyrazoline, DMAD/DEAD | Catalyst-free | Thiazolone integrated pyrazoles | Simple, catalyst-free protocol | jmchemsci.com |

| Hydrazine, β-Keto ester, Isatin, Malononitrile | Piperidine / Ethanol | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] | Higher yields and shorter times than silent reaction | acs.org |

| Hydrazone derivatives | Amberlyst A26 resin | Pyrazoles containing heterocyclic components | Reusable catalyst, cost-effective, energy-efficient | researchgate.net |

| Ethyl acetoacetate, Aldehyde, Malononitrile, Hydrazine | Ceric Ammonium Nitrate (CAN) / Water | Dihydropyrano[2,3-c]pyrazole | Favorable to exceptional yields | rsc.org |

| Ethyl acetoacetate, Aldehyde, Malononitrile, Hydrazine | ZnS nanoparticles / Water | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] | Catalyst reusable for up to three cycles | rsc.org |

Nano-Catalyzed Synthesis Protocols

The use of nanocatalysts represents a significant advancement in chemical synthesis, driven by the unique properties of materials at the nanoscale. Nanocatalysts offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity, higher yields, and often milder reaction conditions compared to their bulk counterparts. pharmacognosyjournal.netresearchgate.net Many nano-catalyzed procedures also align with green chemistry principles by enabling the use of eco-friendly solvents and allowing for easy catalyst recovery and reuse. pharmacognosyjournal.net

Zinc oxide (ZnO) nanoparticles have been extensively used for pyrazole synthesis. One green protocol involves the reaction of cinnamaldehydes with hydrazine hydrate in the presence of a ZnO nanocatalyst under microwave, solvent-free conditions. pharmacophorejournal.compharmacophorejournal.com Another highly efficient method uses nano-ZnO to catalyze the condensation of ethyl acetoacetate with phenylhydrazine at ambient temperature, achieving an excellent yield of 95% with a short reaction time and simple work-up. researchgate.netmdpi.com

Magnetic nanoparticles are particularly advantageous due to their straightforward separation from the reaction mixture using an external magnet. Magnetic Fe₃O₄ nanoparticles have been employed as a heterogeneous catalyst for a four-component synthesis of pyranopyrazoles in water at room temperature. rsc.org This catalyst proved to be remarkably robust, showing no significant loss of activity after being reused for fourteen cycles. rsc.org Other advanced nanomaterials, such as a SnO–CeO₂ nanocomposite, have been developed for the efficient one-pot synthesis of pyrazole derivatives in water, demonstrating high yields and excellent catalyst recyclability. researchgate.net

Table 3: Examples of Nano-Catalyzed Synthesis of Pyrazole Derivatives

| Nanocatalyst | Starting Materials | Conditions | Product Type | Yield / Reusability | Reference |

|---|---|---|---|---|---|

| ZnO Nanoparticles | Cinnamaldehydes, Hydrazine hydrate | Microwave, Solvent-free | Substituted Pyrazoles | Good yields, green method | pharmacophorejournal.com |

| Nano-ZnO | Ethyl acetoacetate, Phenylhydrazine | Ambient temperature | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | 95% yield | researchgate.netmdpi.com |

| Magnetic Fe₃O₄ NPs | Ethyl acetoacetate, Hydrazine, Aldehydes, Malononitrile | Room Temp, Water | Pyranopyrazoles | High yields, reusable 14 times | rsc.org |

| SnO–CeO₂ Nanocomposite | Malononitrile, Phenylhydrazine, Aromatic aldehydes | Water | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | High yields (81-96%), reusable | researchgate.net |

| Magnetic La₀.₇Sr₀.₃MnO₃ (LSMO) NPs | Not specified | Ultrasonication | 4H-Pyrano[2,3-c]pyrazole | Not specified | rsc.org |

Aqueous Media-Based Synthesis

The pursuit of green and sustainable chemistry has promoted the use of water as a reaction medium. bohrium.com Water is an ideal solvent due to its non-toxic, non-flammable, inexpensive, and environmentally benign nature. rsc.org While the poor solubility of many organic compounds in water can be a challenge, this is often overcome by employing techniques such as microwave heating, ultrasonication, or the use of phase-transfer catalysts, surfactants, or co-solvents. rsc.orgbohrium.com

Several successful protocols for pyrazole synthesis in water have been reported. A four-component coupling reaction of ethyl acetoacetate, an aromatic aldehyde, malononitrile, and hydrazine hydrate, catalyzed by ZnO nanoparticles, proceeds efficiently in an aqueous medium to produce pyranopyrazoles in high yields and short reaction times. rsc.org

To enhance solubility and reaction efficiency, composite solvent systems have been developed. A notable example is the use of a water-sodium dodecyl sulfate (B86663) (SDS)-[BMIm]Br ionic liquid system for a pseudo-three-component synthesis of pyrano[2,3-c]pyrazole derivatives. bohrium.com This eco-friendly and recyclable medium facilitated the reaction at 80°C, providing high yields without the need for chromatographic purification. bohrium.com Microwave irradiation has also been combined with water-based synthesis, as seen in the rapid and green production of sugar-based pyrazole derivatives. rsc.org

Table 4: Examples of Pyrazole Derivative Synthesis in Aqueous Media

| Method/Catalyst | Starting Materials | Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| ZnO Nanoparticles | Ethyl acetoacetate, Aldehyde, Malononitrile, Hydrazine | Not specified | Pyranopyrazoles | High yields, short timeframe | rsc.org |

| Water-SDS-Ionic Liquid System | Aldehyde, Malononitrile, Pyrazolone (B3327878) derivative | 80°C | Pyrano[2,3-c]pyrazoles | High yields, eco-friendly, recyclable medium | bohrium.com |

| Microwave Irradiation | Sugar-based precursors | Microwave | Sugar-based pyrazole derivatives | Rapid, efficient, green method | rsc.org |

| Ultrasound Irradiation (Catalyst-free) | Ethyl acetoacetate, Aldehyde, Malononitrile, Hydrazine | Ultrasound | Pyrano[2,3-c]pyrazoles | Excellent yields in a green medium | rsc.org |

Solid-Phase Synthesis Techniques for the Generation of Pyrazole Derivative Libraries

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid generation of large combinatorial libraries of compounds. mdpi.comresearchgate.net In SPS, molecules are covalently attached to an insoluble polymer support (resin) and synthesized in a stepwise manner. wisdomlib.org A key advantage of this technique is the simplification of purification; excess reagents and by-products are removed by simple filtration and washing of the resin, eliminating the need for tedious chromatographic methods. mdpi.comscholarsresearchlibrary.com

This methodology is highly adaptable for creating diverse libraries of pyrazole derivatives for high-throughput screening. mdpi.comresearchgate.net A validated solid-phase scheme has been designed to produce a vast library of pyrazoles and isoxazoles. mdpi.com The four-step sequence involved loading an acetyl-bearing moiety onto the support, followed by a Claisen condensation, an α-alkylation, and finally, cyclization with various hydrazines. mdpi.com Using a "split and mix" approach, this strategy was employed to generate a library of 11,760 distinct compounds. mdpi.com

Microwave heating can be integrated with SPS to accelerate reaction steps and improve yields. An efficient synthesis of a library containing 40 pyrimidine, pyrazole, and isoxazole (B147169) derivatives was carried out on a Rink amide resin, where microwave assistance in each step significantly reduced reaction times. researchgate.net Other approaches include the use of specific linkers or immobilized reagents. For example, 5-N-arylamino and 5-N-alkylamino pyrazoles were synthesized from an immobilized γ-ketoamide on a solid support, which was then treated with Lawesson's reagent to facilitate the cyclization. scholarsresearchlibrary.com

Table 5: Examples of Solid-Phase Synthesis of Pyrazole Libraries

| Resin/Support | Key Reaction Steps | Library Scope | Key Features | Reference |

|---|---|---|---|---|

| Acetyl-loaded support | Claisen condensation, α-alkylation, cyclization with hydrazines | 11,760 pyrazole and isoxazole compounds | Split and mix combinatorial approach | mdpi.com |

| Rink amide resin | Not specified | 40 pyrimidine, pyrazole, and isoxazole derivatives | Microwave heating used to reduce reaction times | researchgate.net |

| Immobilized γ-ketoamide | Reaction with alkylhydrazine and Lawesson's reagent | 5-N-Arylamino and 5-N-alkylamino pyrazoles | Resin-bound starting material | scholarsresearchlibrary.com |

| Polymer-supported vinylsulfone | Azomethine imine cycloaddition | Library of pyrazoles | Traceless synthesis from polymer-supported reagents | scilit.com |

Elucidation of Structure Activity Relationships Sar for Pyrazole Derivative 7

The biological response of pyrazole-based compounds is intricately linked to their structural features. The diverse chemical reactivity of the pyrazole (B372694) ring, characterized by a basic sp² nitrogen at the N2 position and an acidic proton at the N1 position, allows for extensive functionalization. nih.govglobalresearchonline.net Modifications to the substituents on the pyrazole core can significantly alter the molecule's electronic and steric properties, which in turn dictates its interaction with biological targets. ijrpr.com

Impact of Substituent Nature and Position on Biological Response

Electronic and Steric Effects of Substituents

The electronic properties of substituents can dramatically influence the reactivity and biological interactions of the pyrazole ring. mdpi.com Electron-donating groups (EDGs) like methyl (-CH₃) and hydroxyl (-OH) can increase the basicity of the pyrazole ring, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) and carboxyl (-COOH) have the opposite effect. mdpi.com For instance, studies have shown that EDGs at the C3 position can enhance the ring's basic character. mdpi.com The presence of EWGs has been found to elevate antinociceptive efficacy in certain pyrazole analogs. frontiersin.org

Steric effects, which relate to the size and shape of substituents, are also critical. Large, bulky groups can create steric hindrance, potentially preventing the molecule from fitting into the binding site of a target protein. researchgate.net Conversely, appropriate steric bulk may enhance selectivity. Research on pyrazole ester derivatives demonstrated that bulky ortho-dichloro substituents on an attached aryl ring resulted in a complete loss of inhibitory activity, whereas smaller ortho-difluoro groups were tolerated with only a minor loss of potency. nih.gov This highlights a clear steric limitation for that particular biological target.

The interplay between these effects is complex. In a study of arylazo-1H-3,5-dimethylpyrazoles, a combination of steric effects, electronic effects, and hydrogen bonding was shown to dictate the stability of their isomers. acs.org

| Substituent/Position | Effect Type | Observed Impact on Pyrazole Derivatives | Reference |

|---|---|---|---|

| Electron-Donating Groups (e.g., -OH, -CH₃) at C3 | Electronic | Increases the basicity of the pyrazole ring. | mdpi.com |

| Electron-Withdrawing Groups (e.g., -NO₂, -Br) | Electronic | Can enhance antinociceptive efficacy. | frontiersin.org |

| Bulky ortho-dichloro groups on aryl ring | Steric | Led to a complete loss of inhibitory activity against WNV NS2B-NS3 proteinase. | nih.gov |

| Smaller ortho-difluoro groups on aryl ring | Steric | Tolerated with only a small loss of potency. | nih.gov |

| N1-acetyl group | Electronic/Steric | Appeared to stabilize FAD bonding and improve efficacy in MAO inhibition. | frontiersin.org |

Positional Isomerism and Activity Modulation

Positional isomerism, where functional groups are located at different positions on the pyrazole ring (C3, C4, or C5), significantly impacts the molecule's chemical and biological properties. ijrpr.comresearchgate.net The specific placement of a substituent can alter the molecule's shape, polarity, and ability to form hydrogen bonds, thereby modulating its biological activity.

For example, a comparative study of pyrazole-carboxylic acid isomers found that a carboxylic acid group at position 4 participates in intermolecular O–H···N hydrogen bonds, while the isomer with the group at position 5 engages in O–H···O dimerization, resulting in different crystal lattice structures. Such structural differences can profoundly affect how the molecule interacts with a biological receptor. In another study, the synthesis of regioisomeric 3-hydroxy and 5-hydroxy pyrazoles revealed that specific isomers demonstrated superior inhibitory potency against the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase enzyme. nih.gov This underscores the importance of substituent placement in achieving desired therapeutic effects.

| Isomer Type | Structural Difference | Impact on Activity/Properties | Reference |

|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid | -COOH at C4 position | Forms O–H···N hydrogen bonds, creating a zigzag chain structure. | |

| 1,3-Diphenyl-1H-pyrazole-5-carboxylic acid | -COOH at C5 position | Forms O–H···O dimerization, leading to a more compact lattice. | |

| 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate | -OH at C5 position | Showed inhibitory activity against PfDHODH. | nih.gov |

| 1-(naphthalene-2-yl)-3-hydroxy-1H-pyrazole-4-carboxylate | -OH at C3 position | Showed slightly more potent inhibition of PfDHODH compared to some known inhibitors. | nih.gov |

Regioselectivity and Stereochemistry in Design

The precise control of regioselectivity (determining which atom is substituted) and stereochemistry (the 3D arrangement of atoms) is paramount in modern drug design. scholaris.canih.gov The synthesis of pyrazoles can present challenges with regioselectivity, especially with asymmetric starting materials. mdpi.com Therefore, developing synthetic methods that yield a single, desired regioisomer is a key focus of research. scholaris.caorganic-chemistry.org

Stereochemistry can have an even more profound impact on biological activity. Different stereoisomers (enantiomers or diastereomers) of the same compound can have vastly different potencies and effects. A pivotal study on an aryl pyrazole glucocorticoid receptor agonist found that the stereochemistry of the molecule was critical for its anti-inflammatory response. nih.gov The study revealed that the si isomer was significantly more active, producing approximately 70% greater transrepression responses on average than its counterpart. nih.gov This difference was attributed to the si isomer more closely mimicking the stereochemistry of traditional steroidal scaffolds, allowing for more favorable interactions within the receptor's binding pocket. nih.gov This highlights that even a subtle change in the 3D orientation of a functional group can be the difference between a highly active compound and an inactive one.

Bioisosteric Modifications of the Pyrazole Scaffold in Relation to Pyrazole Derivative 7

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the goal of enhancing activity or improving pharmacokinetic properties. nih.gov This can involve replacing a single atom, a functional group, or even the entire pyrazole core. researchgate.net

Replacement Strategies for Enhanced Potency and Selectivity

Bioisosteric replacements can be used to fine-tune the properties of a lead compound. For example, in the development of cannabinoid-1 (CB1) receptor antagonists, researchers successfully replaced the 5-aryl substituent of a pyrazole derivative with a 5-(5-alkynyl-2-thienyl) moiety. researchgate.netacs.org This modification resulted in a new class of derivatives that were highly potent and selective CB1 receptor antagonists. researchgate.netacs.org

In another approach, the entire pyrazole ring of the drug rimonabant (B1662492) was replaced with other five-membered heterocyclic rings, such as thiazoles, triazoles, and imidazoles. researchgate.netacs.org These new compounds acted as bioisosteres, retaining the desired CB1 antagonistic activity and demonstrating the versatility of this strategy. acs.org Sometimes, a pyrazole ring itself can serve as a bioisosteric replacement for another group. In the development of an Aurora kinase inhibitor, a benzene (B151609) ring was replaced with a pyrazole fragment, which yielded potent inhibitors that were also less lipophilic and had better drug-like properties. nih.gov

| Original Scaffold/Fragment | Bioisosteric Replacement | Result | Reference |

|---|---|---|---|

| Pyrazole 5-aryl substituent | 5-(5-alkynyl-2-thienyl) moiety | Discovered a novel class of highly potent and selective CB1 receptor antagonists. | researchgate.netacs.org |

| Pyrazole ring (in rimonabant) | Thiazole (B1198619), triazole, or imidazole (B134444) ring | Generated novel CB1 modulators, demonstrating successful bioisosteric scaffold replacement. | researchgate.netacs.org |

| Anilino-quinazoline | Pyrazolyl-aminoquinazoline | Afforded potent Aurora kinase inhibitors with better drug-like properties. | nih.gov |

| Polar 4-hydroxyphenyl substituent | Bulky hydrophobic 1-naphthyl substituent | Significantly reduced the antidepressant effect of the pyrazoline nucleus. | frontiersin.org |

Scaffold Hybridization and Ligand Design

Scaffold hybridization is a drug design strategy that combines distinct structural motifs from different pharmacologically active compounds into a single hybrid molecule. researchgate.net The goal is to create a new chemical entity with a unique or enhanced biological activity profile, potentially targeting multiple biological pathways simultaneously. ekb.eg

This approach has been successfully applied to pyrazole derivatives. Researchers have designed hybrid scaffolds by fusing the pyrazole core with other heterocyclic systems. For example, a hybrid scaffold where a 3-naphthyl pyrazole was substituted with a pyrazoline or isoxazoline (B3343090) ring was created to generate novel antioxidant and 15-Lipoxygenase inhibitors. tandfonline.com Similarly, the hybridization of thiazole and pyrazoline moieties has emerged as an innovative strategy, leading to compounds with diverse pharmacological properties, including antimicrobial and antitumor activities. ekb.eg The design of these hybrid molecules often relies on molecular modeling to ensure that the combined fragments are oriented correctly to interact with their intended biological targets. tandfonline.com This strategy of molecular hybridization has shown great potential for enhancing drug efficacy and mitigating issues like drug resistance. researchgate.net

Preclinical Investigation of Biological Activities of Pyrazole Derivative 7

Anticancer Potential and Target Mechanisms

Pyrazole (B372694) derivatives are a significant class of heterocyclic compounds that have been the subject of extensive research in medicinal chemistry due to their broad spectrum of pharmacological activities, including notable anticancer properties. nih.govresearchgate.net The core pyrazole structure serves as a versatile scaffold for the design and synthesis of potent and selective anticancer agents. nih.gov Numerous pyrazole derivatives have been developed and evaluated for their ability to combat various cancer cell lines, with some advancing to clinical trials. nih.gov The anticancer efficacy of these compounds is often linked to their interaction with multiple cellular targets, leading to the inhibition of tumor growth and progression. nih.govnih.gov

The anticancer activity of pyrazole derivatives is attributed to a variety of mechanisms. nih.gov These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases. mdpi.com They can also interfere with the dynamics of microtubules, essential components of the cellular cytoskeleton, and inhibit topoisomerases, enzymes critical for DNA replication and repair. nih.gov Furthermore, some pyrazole derivatives modulate inflammatory pathways, like the cyclooxygenase-2 (COX-2) pathway, which is often dysregulated in cancer. nih.gov Ultimately, these molecular interactions can lead to the induction of programmed cell death (apoptosis) and a halt in cell proliferation. nih.govmdpi.com Additionally, certain pyrazole derivatives exhibit antiangiogenic properties, hindering the formation of new blood vessels that supply tumors with nutrients. nih.gov

Kinase Inhibition (e.g., VEGFR-2, BRAF, EGFR, CDK2, PI3 Kinase, BTK)

A primary mechanism through which pyrazole derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways that are often hyperactivated in cancer. mdpi.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnoveltyjournals.com Several pyrazole derivatives have been identified as potent inhibitors of VEGFR-2. For instance, a series of pyrazole-pyrazole compounds were evaluated for their in vitro inhibitory effects, with some demonstrating significant activity against VEGFR-2. noveltyjournals.com One particular pyrazole derivative, compound 9, emerged as a potent VEGFR-2 inhibitor with an IC50 value of 0.22 μM. frontiersin.orgresearchgate.net Another study reported a pyrazole derivative (compound 27) that showed 78% inhibition of VEGFR-2 with an IC50 value of 828.23 nM. nih.govmdpi.com

BRAF: The BRAF kinase is a component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene are common in various cancers. While specific data on "Pyrazole derivative 7" and BRAF is limited, the broader class of pyrazole derivatives has been explored as BRAF inhibitors. scispace.com

EGFR: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, as its overactivation can lead to uncontrolled cell growth. researchgate.net Pyrazole derivatives have been designed as EGFR inhibitors. researchgate.net In one study, compound 3, a fused pyrazole derivative, was identified as a highly potent EGFR inhibitor with an IC50 of 0.06 μM. frontiersin.orgresearchgate.net Some pyrazole derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2, offering a multi-targeted approach to cancer treatment. frontiersin.orgresearchgate.net For example, compounds 9 and 12 from a synthesized series showed potent dual inhibition of both EGFR and VEGFR-2. frontiersin.orgresearchgate.net

CDK2: Cyclin-dependent kinase 2 (CDK2) plays a vital role in cell cycle progression, and its inhibition can lead to cell cycle arrest and prevent cancer cell division. nih.gov Pyrazole-containing compounds have been investigated as CDK2 inhibitors. nih.govnih.gov One study reported a pyrazole derivative, compound 36, which demonstrated significant inhibition of CDK2 with an IC50 value of 0.199 µM. nih.gov Another series of pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) compounds were evaluated for their antitumor activity, with compound 30 showing 60% inhibition against CDK2/cyclin A2 protein kinase at a 10 µM concentration. nih.gov

PI3 Kinase: The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers. mdpi.com Pyrazole derivatives have been designed as PI3K inhibitors. nih.gov A series of novel pyrazole carbaldehyde derivatives were synthesized, and among them, compound 43 was identified as the most potent PI3 kinase inhibitor, exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. nih.gov

BTK: Bruton's tyrosine kinase (BTK) is a key component of B-cell receptor signaling and is an important target in B-cell malignancies. nih.gov Pyrazole-based compounds have been developed as BTK inhibitors. nih.gov

Table 1: Kinase Inhibition by Pyrazole Derivatives

| Derivative | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Compound 9 | VEGFR-2 | 0.22 μM | frontiersin.orgresearchgate.net |

| Compound 27 | VEGFR-2 | 828.23 nM | nih.govmdpi.com |

| Compound 3 | EGFR | 0.06 μM | frontiersin.orgresearchgate.net |

| Compound 36 | CDK2 | 0.199 µM | nih.gov |

| Compound 43 | PI3 Kinase | 0.25 μM | nih.gov |

| Compound 30 | CDK2/cyclin A2 | 60% inhibition at 10 µM | nih.gov |

Modulation of Microtubule Dynamics and Topoisomerases

Beyond kinase inhibition, pyrazole derivatives can also exert their anticancer effects by interfering with fundamental cellular processes like microtubule dynamics and DNA topology. nih.gov

Microtubule Dynamics: Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. acs.org Several pyrazole derivatives have been identified as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.govmdpi.com For instance, one study reported that a specific pyrazole derivative, compound 7, inhibited tubulin polymerization in a concentration-dependent manner, similar to the action of the known tubulin inhibitor CA-4. nih.gov This compound also caused a disruption of the cellular microtubule network. nih.govmdpi.com Another study on 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogues found that compounds 7d, 7h, and 10c effectively inhibited microtubule assembly. acs.org

Topoisomerases: Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA, a critical process for DNA replication and transcription. Inhibiting these enzymes can lead to DNA damage and cell death. acs.org Some pyrazole derivatives have been shown to target topoisomerases. nih.gov For example, novel pyrazole-linked benzothiazole-β-naphthol derivatives were designed as topoisomerase I inhibitors. nih.gov Compounds 60, 61, and 62 from this series exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 4.63 to 5.54 µM, while showing minimal effect on normal cells. nih.gov Another study highlighted a polysubstituted pyrazole derivative, compound 59, which demonstrated superior DNA binding affinity. nih.gov

Cyclooxygenase-2 (COX-2) Pathway Modulation

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. researchgate.net Some pyrazole derivatives, most notably celecoxib (B62257), are selective COX-2 inhibitors. nih.govacs.org This inhibitory action is a key mechanism for their anti-inflammatory and potential anticancer effects. nih.gov A study on novel pyrazole derivatives found that all synthesized compounds selectively inhibited the COX-2 enzyme with IC50 values ranging from 0.043 to 0.56 μM. researchgate.netnih.gov Compounds 11, 12, and 15 from this series showed superior potency. researchgate.netnih.gov

Induction of Apoptosis and Inhibition of Cell Proliferation

A common outcome of the various mechanistic actions of pyrazole derivatives is the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation. nih.govnih.gov

Induction of Apoptosis: Numerous studies have demonstrated the pro-apoptotic effects of pyrazole derivatives in different cancer cell lines. mdpi.comjpp.krakow.pl For example, a pyrazole derivative was shown to induce apoptosis in triple-negative breast cancer cells. nih.gov Mechanistic studies have revealed that these compounds can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govjpp.krakow.pl This is often evidenced by the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.comjpp.krakow.pljpp.krakow.pl Furthermore, some pyrazole derivatives have been shown to upregulate the pro-apoptotic protein BAX and downregulate the anti-apoptotic protein Bcl-2. mdpi.comjpp.krakow.pl

Inhibition of Cell Proliferation: Pyrazole derivatives effectively inhibit the growth of various cancer cell lines. mdpi.comjpp.krakow.pl For instance, a study on novel pyrazole ring-containing isolongifolanone (B1589518) derivatives showed that compound 37 had potent antiproliferation activity toward MCF7 breast cancer cells with an IC50 value of 5.21 µM. nih.govmdpi.com The inhibition of cell proliferation is often linked to the ability of these compounds to arrest the cell cycle at different phases, such as the G1/S or G2/M phase, preventing the cells from dividing. mdpi.comresearchgate.netnih.gov

Table 2: Antiproliferative Activity of Pyrazole Derivatives

| Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 37 | MCF7 | 5.21 µM | nih.govmdpi.com |

| Compound 11 | MCF-7 | 2.85 µM | researchgate.netnih.gov |

| Compound 11 | HT-29 | 2.12 µM | researchgate.netnih.gov |

| Compound 27 | MCF7 | 16.50 µM | nih.govmdpi.com |

| Compound 59 | HepG2 | 2 µM | nih.gov |

Antiangiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.gov Pyrazole derivatives have demonstrated potential as antiangiogenic agents. nih.govtandfonline.com The primary mechanism for this activity is often the inhibition of VEGFR-2, as discussed earlier. nih.gov By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can inhibit endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply. nih.govnih.gov An in vivo study using a transgenic zebrafish model demonstrated the antiangiogenic properties of a pyrazole derivative. noveltyjournals.com Another study on trisubstituted pyrazole derivatives also highlighted their anti-angiogenic potential. mdpi.com

Antimicrobial Efficacy and Mechanistic Pathways

In addition to their anticancer properties, pyrazole derivatives have also been investigated for their antimicrobial efficacy against a range of pathogenic bacteria and fungi. orientjchem.orgorientjchem.org The pyrazole scaffold has been incorporated into various molecular structures to create compounds with potent antimicrobial activity. nih.govmdpi.com

Antibacterial Activity: Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govacs.org Some compounds have demonstrated efficacy against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, a series of pyrazole-thiazole derivatives were found to be potent growth inhibitors of MRSA. nih.gov Another study reported that imidazo-pyridine substituted pyrazole derivatives exhibited broad-spectrum antibacterial activity, in some cases superior to the standard antibiotic ciprofloxacin. nih.gov The mechanisms of antibacterial action are varied and can include the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, as well as interference with cell wall, protein, and nucleic acid synthesis. nih.gov

Antifungal Activity: Certain pyrazole derivatives have also exhibited antifungal properties. orientjchem.orgmdpi.com For instance, some synthesized derivatives showed inhibitory effects against Candida albicans. nih.govacademicstrive.com Another study reported that specific pyrazole derivatives demonstrated inhibitory effects on various Candida species, including Candida parapsilosis, Candida tropicalis, and Candida glabrata. mdpi.com

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Derivative/Series | Target Organism(s) | Activity/MIC Value | Reference |

|---|---|---|---|

| Pyrazole-thiazole derivatives | MRSA | Potent growth inhibitors | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | MBC <1 μg/ml (except for MRSA) | nih.gov |

| Coumarin attached pyrazole (Compound 39) | Staphylococcus aureus | MIC of 1 mg/l | nih.gov |

| Pyrazole derivative 5c | E. coli and K. pneumonia | MIC of 6.25 mg/mL | academicstrive.combiointerfaceresearch.com |

| Pyrazole derivatives 153, 154, 155, 156 | Candida species | Inhibitory effects | mdpi.com |

Antibacterial Spectrum and Resistance Modulation

While the broader class of pyrazole derivatives has been noted for antibacterial properties, specific data on "this compound" against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) is limited in the reviewed literature. However, some studies provide insights into its general antibacterial profile.

One study synthesized a series of novel pyrazolo[5,1-b]thiazole derivatives and evaluated their antimicrobial activity. In this research, the bis(pyrazole) derivative 7 was tested against Staphylococcus aureus and was found to be more active against it than against Bacillus subtilis. nih.gov Another study highlighted that aniline-derived pyrazole compounds have shown selective activity against MRSA and VRE, suggesting a potential area for future investigation of specific derivatives like compound 7. researchgate.net

A separate study on pyrazole and pyrazolone (B3327878) derivatives tested their antibacterial effects against two Gram-positive bacteria (S. aureus, B. subtilis) and two Gram-negative bacteria (E. coli, P. aeruginosa). ekb.eg While specific results for derivative 7 were part of a broader screening, it underscores the ongoing interest in this class of compounds for antibacterial applications. ekb.egresearchgate.net

Antifungal Activities

The antifungal potential of pyrazole derivatives has been a subject of significant research. A study involving novel pyrazolo[5,1-b]thiazole derivatives reported on the antifungal activity of a compound designated as derivative 7. This particular derivative, a bis(pyrazole), showed high antifungal activity against Candida albicans. nih.gov However, the same compound did not exhibit activity against Aspergillus fumigatus. nih.gov

Another study screened newly synthesized pyrazole and pyrazolone derivatives against Candida albicans and Aspergillus flavus. ekb.eg The potential of pyrazole derivatives as antifungal agents is well-documented, with various studies exploring their efficacy against different fungal strains. nih.govresearchgate.net

Antiviral Activities

The antiviral properties of pyrazoles are a promising area of pharmacological research. The pyrazole derivative pyrazofurin, for instance, is a known antiviral agent. nih.gov While direct studies focusing on "this compound" for antiviral activity against human coronaviruses were not prominent in the search results, the general class of pyrazole derivatives has been investigated for such properties. ekb.egresearchgate.net The structural similarities and known antiviral efficacy of other pyrazole compounds suggest that this could be a valuable line of inquiry for future studies. nih.govsemanticscholar.org

Antitubercular Agent Research

Research into pyrazole derivatives has extended to their potential as antitubercular agents, specifically targeting enzymes like CYP121A1 in Mycobacterium tuberculosis. While the search did not yield specific results for "this compound" in this context, the broader class of pyrazoles is recognized for its antitubercular potential. researchgate.netnih.gov This indicates a plausible, yet underexplored, avenue for investigating the specific inhibitory effects of derivative 7 on key mycobacterial enzymes.

Other Pharmacological Activities of Interest

Enzyme Inhibition Profiles

"this compound" has been investigated for its inhibitory effects on several key enzymes, demonstrating a multi-target potential.

Alpha-Amylase and Alpha-Glucosidase Inhibition: In a study focused on designing anti-diabetic agents, a 5-(4-(5-chloro-2-methoxybenzamido)phenylsulfonamido)-pyrazole derivative, identified as compound 7, was evaluated for its ability to inhibit α-amylase and α-glucosidase. The results showed percentage inhibition values of 30.88 ± 0.01 for α-amylase and 27.23 ± 0.02 for α-glucosidase. nih.gov This positions it as a compound of interest for further research into anti-diabetic therapies. nih.govnih.gov

Carbonic Anhydrase Inhibition: The inhibition of carbonic anhydrase is another area where pyrazole derivatives have shown promise. researchgate.net While specific data for "this compound" as a carbonic anhydrase inhibitor was not the primary focus of the provided articles, the general class is known for this activity.

Other Enzyme Inhibition: A pyrazole derivative, also denoted as 7, was identified as a potent inhibitor of BAZ2A and BAZ2B bromodomains, with IC50 values of 0.6 µM and 1.07 µM, respectively. acs.org This represented a significant increase in potency compared to the initial compounds tested. acs.org Additionally, a different this compound was found to inhibit phosphodiesterase-5 (PDE5) by 75%. rsc.org

The table below summarizes the enzyme inhibition data for compounds referred to as "this compound" in various studies.

| Derivative Context | Enzyme Inhibited | Inhibition Value |

| Sulfonamide-pyrazole derivative nih.gov | α-Amylase | 30.88 ± 0.01 % |

| Sulfonamide-pyrazole derivative nih.gov | α-Glucosidase | 27.23 ± 0.02 % |

| BAZ2B complex inhibitor acs.org | BAZ2A | IC50: 0.6 µM |

| BAZ2B complex inhibitor acs.org | BAZ2B | IC50: 1.07 µM |

| 2-aminothiazole (B372263) scaffold rsc.org | PDE5 | 75% inhibition |

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic properties of pyrazole derivatives are well-established, with commercial drugs like celecoxib belonging to this class. nih.govnih.gov

Research has shown that certain pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov For instance, a Schiff base-bearing pyrazole sulfonamide derivative demonstrated significant anti-inflammatory activity by targeting the COX-2 enzyme. nih.gov Another study evaluated a series of 2-aminothiazole scaffolds and found that all tested compounds, including a this compound, exhibited inhibitory effects against both COX-1 (IC50 range: 1.00–6.34 μM) and COX-2 (IC50 range: 0.09–0.71 μM). rsc.org

The analgesic effects of pyrazoles are also a significant area of investigation. nih.govekb.eg While direct mechanistic studies for a specific "this compound" were not detailed, the known mechanisms for this class of compounds often involve the modulation of inflammatory pathways that contribute to pain signaling. ekb.egnih.gov

Anticonvulsant and Neuroprotective Actions

Research into pyrazole derivatives has identified significant potential in the management of neurological disorders, specifically in the realms of anticonvulsant and neuroprotective activities.

Studies have demonstrated that certain pyrazole derivatives possess potent anticonvulsive properties. In a comparative analysis, a series of substituted pyrazoles were evaluated for their anticonvulsant effects using maximal electroshock seizure and subcutaneous pentylenetetrazole assays in mice. karger.com Within this series, compound 7h was identified as the most potent anticonvulsive agent. karger.com The anticonvulsant capability of compound 7h was found to be more potent than the standard drug, valproic acid. karger.com The investigation also noted variations in activity among other derivatives, with compounds 7e and 7f showing significantly improved protective ability against convulsions, while the activity was reduced in compounds 7c , 7d , and 7g . karger.com

Beyond its anticonvulsant effects, compound 7h was also found to reduce levels of oxidative stress and inflammation in animal models, indicating a neuroprotective role. karger.com This suggests that its therapeutic potential may extend to mitigating the neuronal damage associated with epileptic seizures. karger.comnih.gov

Further supporting the neuroprotective capacity of this class, a separate study investigated This compound in a 6-OHDA-induced neurotoxicity model, which mimics Parkinson's disease. turkjps.org The findings revealed that this derivative provides neuroprotection by decreasing the levels of the pro-apoptotic protein Bax and cleaved caspase-3, both of which are central to cellular apoptosis. turkjps.org All twelve derivatives tested in this study showed some level of neuroprotectivity, but compound 7 was among a select few noted for being more active at lower concentrations. turkjps.org The same study also evaluated the acetylcholinesterase (AChE) inhibitory activity of these compounds, finding that derivative 7 exhibited weak inhibition. turkjps.org

These findings underscore the dual therapeutic potential of this compound and its analogues as both anticonvulsants and neuroprotective agents, capable of not only suppressing seizures but also protecting neuronal cells from damage. karger.comturkjps.orgnih.gov

Cannabinoid Receptor Modulation (CB1/CB2 Antagonism)

The pyrazole scaffold is a cornerstone in the development of cannabinoid receptor antagonists. acs.orggoogle.com The diarylpyrazole SR141716A (Rimonabant) was a pioneering antagonist for the brain cannabinoid receptor (CB1) and has served as a lead compound for extensive structure-activity relationship (SAR) studies. acs.orgwikipedia.org These investigations aim to discover more potent and selective ligands to serve as pharmacological probes for characterizing cannabinoid receptor binding sites. acs.orgjbclinpharm.org

Within a series of pyrazole derivatives designed to explore these SARs, This compound emerged as a highly potent compound. jbclinpharm.org This derivative, which features a para-iodophenyl group at the 5-position of the pyrazole ring, demonstrated a high affinity for the CB1 receptor, with a reported Ki value of 7.5 nM. jbclinpharm.org

The study highlighted key structural requirements for potent and selective CB1 receptor antagonism:

A para-substituted phenyl ring at the 5-position. acs.org

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. acs.org

A carboxamido group at the 3-position. acs.org

The research demonstrated that substitutions at the para-position of the phenyl ring at position 5 led to greater affinity and selectivity for the CB1 receptor compared to substitutions at the ortho-position. jbclinpharm.org This was evident when comparing the high affinity of the para-iodinephenyl derivative (compound 7) to its corresponding ortho-substituted counterpart. jbclinpharm.orgjbclinpharm.org The development of such potent and specific antagonists is crucial for understanding the mechanisms by which cannabinoid agonists exert their pharmacological effects. google.com

The high affinity of this compound for the CB1 receptor makes it a valuable tool for experimental studies of the endocannabinoid system. google.com

Computational and Theoretical Chemical Studies of Pyrazole Derivative 7

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a pivotal tool in understanding the intrinsic properties of Pyrazole (B372694) derivative 7. These calculations provide insights into the molecule's stability, reactivity, and electronic characteristics from a quantum mechanical perspective.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of Pyrazole derivative 7 have been investigated using DFT methods. researchgate.net The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's chemical reactivity and kinetic stability.

The energy gap between the HOMO and LUMO orbitals is a significant parameter. A large HOMO-LUMO gap implies high stability and low reactivity, characterizing the molecule as "hard." Conversely, a small gap suggests a "soft" molecule that is more reactive. In a comparative study of various arylsulphonyl indazole derivatives, the fused this compound was distinguished by its hard character, as indicated by its HOMO-LUMO gap. researchgate.net This suggests a higher kinetic stability compared to softer molecules in the same series. researchgate.net

The distribution of these orbitals is also informative. For instance, in related pyrazole systems, the HOMO is often located over the pyrazole ring and adjacent phenyl rings, while the LUMO may be distributed differently, indicating the likely sites for electrophilic and nucleophilic attack. researchgate.net The specific energies for HOMO, LUMO, and the energy gap determine the molecule's reactivity descriptors. researchgate.netchemijournal.com

Table 1: Quantum Chemical Parameters for this compound

| Parameter | Description | Finding for this compound | Source |

|---|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. It is an indicator of molecular stability. | Indicates a "hard" molecular character, suggesting higher kinetic stability. | researchgate.net |

| Chemical Hardness | A measure of resistance to deformation or polarization of the electron cloud of a chemical system. Derived from the HOMO-LUMO gap. | Possesses a hard character compared to other analogous azoles. researchgate.net | researchgate.net |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP provides a visual representation of the charge distribution and is color-coded to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.

For this compound and related azoles, MEP maps have been generated using DFT calculations (e.g., B3LYP/6-311++G(2d,3p)//B3LYP-631G(d,p) level of theory). researchgate.net These maps highlight the negative potential regions, often around electronegative atoms like nitrogen and oxygen (from sulfonyl groups), which are susceptible to electrophilic attack and are potential hydrogen bond acceptor sites. researchgate.netscispace.com The positive potential is typically found around hydrogen atoms, particularly the NH proton of the pyrazole ring, indicating these are sites for potential nucleophilic attack. researchgate.netscispace.com This analysis is critical for understanding non-covalent interactions, such as those occurring in a protein's binding pocket. researchgate.net

Charge Transfer Characteristics

The analysis of charge distribution within this compound reveals important characteristics regarding its potential for intramolecular and intermolecular charge transfer. Methods like Mulliken charge analysis have been used to determine the electron density distribution among the atoms. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. These simulations are instrumental in understanding the structural basis of a compound's biological activity and in predicting its binding affinity.

Ligand-Protein Binding Interactions and Modes

Molecular docking studies have been performed to investigate how this compound interacts with various protein targets. These simulations reveal the specific binding modes and key interactions that stabilize the ligand-protein complex.

In one study, this compound was docked into the active site of the BAZ2B bromodomain. nih.govacs.org The results were validated by a co-crystal structure, which confirmed the binding mode. acs.org The pyrazole moiety was found to act as an acetyl-lysine (KAc) mimetic. Key interactions included:

A hydrogen bond formed between the pyrazole ring and a conserved water molecule. nih.govacs.org

This water molecule, in turn, interacts with the conserved tyrosine residue Y1901. nih.govacs.org

The methyl substituent of the pyrazole ring occupies the same position as the terminal methyl group of the natural ligand, KAc. nih.gov

Another docking study investigated this compound against a different target (PDB ID: 1UYK) for anti-breast cancer activity. jofamericanscience.org This simulation identified a different set of interactions:

The pyrazole ring was involved in hydrophobic interactions with the amino acid Phe 138. jofamericanscience.org

The pyrazole ring also showed binding with the amino acid Asp 93. jofamericanscience.org

DFT calculations have also been used to model the interaction between a fused this compound and individual amino acids like alanine (B10760859) and lysine. scispace.com These studies show strong interactions between the carboxylic group of the amino acid and the pyrrolic nitrogen of the pyrazole derivative, with calculated interaction energies and specific intermolecular distances (e.g., d(O-H···N) = 1.870 Å). scispace.com

Table 2: Summary of Predicted Binding Interactions for this compound

| Protein Target | Interacting Residues/Features | Type of Interaction | Source |

|---|---|---|---|

| BAZ2B Bromodomain | Conserved water molecule, Y1901 | Hydrogen Bonding | nih.govacs.org |

| Protein (PDB: 1UYK) | Phe 138 | Hydrophobic Attraction | jofamericanscience.org |

| Protein (PDB: 1UYK) | Asp 93 | Binding Interaction | jofamericanscience.org |

| Lysine (DFT Model) | Carboxylic group | Hydrogen Bonding | scispace.com |

Prediction of Binding Affinity and Selectivity

Computational methods can estimate the binding affinity of a ligand to its target, often expressed as a binding energy (e.g., kcal/mol) or correlated with experimental values like IC₅₀. These predictions are crucial for ranking potential drug candidates and understanding their selectivity.

For this compound targeting the BAZ2A and BAZ2B bromodomains, the compound was identified as a potent inhibitor with IC₅₀ values of 0.6 µM and 1.07 µM, respectively. nih.govacs.org This represented a significant increase in potency compared to the initial screening hits, demonstrating improved binding affinity. acs.org The ligand efficiency was also noted to be improved. acs.org

In docking studies against the 1UYK protein, the estimated free energy of binding was calculated to evaluate the synthesized compounds comparatively. jofamericanscience.org While specific energy values for derivative 7 were part of a larger dataset, the docking results were reported to be in strong agreement with the biological screening. jofamericanscience.org

The selectivity of inhibitors can also be explored computationally. By comparing the binding modes and affinities for different targets, researchers can rationalize observed selectivity. For instance, the unique π-stacking conformation adopted by a related inhibitor series was crucial for binding to the open, less enclosed pockets of BAZ2A/B, a feature that could contribute to its selectivity profile. acs.org The difference in activity between this compound and a structurally similar isoxazole (B147169) (compound 5) was explained by conformational analysis, which predicted a lowest-energy torsion angle for the isoxazole that was incompatible with binding, thus explaining its lack of activity and the selectivity of the pyrazole scaffold in this context. acs.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior and stability of molecular systems over time. eurasianjournals.com In the study of this compound (also referred to as C7), MD simulations were employed to validate its binding stability within the active site of a target receptor, specifically the acetylcholinesterase (AChE) enzyme. frontiersin.org A simulation was conducted for a 100-nanosecond (ns) timeframe using the Desmond program within Schrödinger's Maestro software to examine the thermodynamic stability of the intermolecular contacts between C7 and the AChE receptor. frontiersin.org Such computational methods are crucial for understanding the dynamic nature of ligand-receptor interactions, complementing static models derived from molecular docking. eurasianjournals.com

The MD simulation performed on the this compound-AChE complex provided significant insights into its conformational stability at a molecular level. frontiersin.org The analysis revealed that the complex demonstrated excellent thermodynamic stability, which was evidenced by minimal conformational changes throughout the 100 ns simulation. frontiersin.org The root mean square deviation (RMSD) of the Cα backbone of the AChE receptor remained within a stable range of 1.3–2.1 Å, oscillating around an equilibrium point without surpassing the 3Å threshold, which is indicative of a stable macromolecular complex. frontiersin.org

The stability of the C7-AChE complex is fundamentally linked to the intermolecular interactions observed. frontiersin.org Analysis of the protein-ligand contacts throughout the simulation highlighted a network of interactions contributing to the complex's stability. frontiersin.org Hydrophobic bonds were identified with several amino acid residues, while key hydrogen bonds were also observed. frontiersin.org These sustained interactions are crucial for maintaining the ligand's position and orientation within the receptor's binding pocket, confirming the stability predicted by initial docking studies. frontiersin.org

Table 1: Molecular Dynamics (MD) Simulation Parameters and Stability Results for C7-AChE Complex

| Parameter | Details/Value | Significance |

|---|---|---|

| Simulation Software | Desmond (Schrödinger Maestro) frontiersin.org | Standard tool for high-performance MD simulations. |

| Simulation Timeframe | 100 ns frontiersin.org | Provides sufficient time to assess the stability of the ligand-receptor complex. |

| Stability Metric | Root Mean Square Deviation (RMSD) frontiersin.org | Measures the average change in displacement of a selection of atoms for a particular frame. |

| Receptor Cα RMSD | 1.3–2.1 Å frontiersin.org | Indicates minimal conformational changes and high stability of the protein backbone. |

| Stability Threshold | < 3 Å frontiersin.org | Values below this threshold suggest a stable and well-equilibrated system. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. acs.org For this compound, which was identified as the most potent anti-acetylcholinesterase agent among a series of tested molecules, 3D-QSAR studies were instrumental in understanding its efficacy. frontiersin.org These models are vital in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues. nih.govshd-pub.org.rs

To quantify and predict the anti-acetylcholinesterase activity of this compound and its analogues, 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. frontiersin.orgnih.gov The biological activities of the compounds were expressed in terms of pIC50 (the negative logarithm of the half-maximal inhibitory concentration). frontiersin.org

These models were constructed using a training set of molecules and validated to ensure their predictive accuracy. frontiersin.orgnih.gov The resulting CoMFA and CoMSIA/SEHDA models were then used to predict the biological activities for a set of seven newly designed pyrazole and benzofuran-based derivatives. frontiersin.org The high statistical significance of the developed models, indicated by their Q², R², and R²_Test values, underscores their reliability in forecasting the inhibitory potential of new compounds, thereby accelerating the identification of promising drug candidates. nih.gov

A key outcome of QSAR modeling is the identification of specific physicochemical properties that govern biological activity. nih.govijsdr.org In the case of this compound, the 3D-QSAR study established a clear structure-activity relationship by mapping favorable interaction zones. frontiersin.org The CoMFA and CoMSIA models highlighted the critical role of steric, electrostatic, and hydrophobic fields in the inhibitory activity against the target enzyme. frontiersin.orgnih.gov

The CoMFA-1 model for C7 specifically visualized the steric (S) and electrostatic (E) molecular fields, providing a three-dimensional map of where structural modifications could enhance or diminish activity. frontiersin.org For instance, the models revealed which regions of the molecule would benefit from bulky groups (favorable steric fields) or from electron-withdrawing/donating groups (favorable electrostatic fields). frontiersin.org This detailed correlation between the compound's structural features and its biological function provides a rational basis for the design of new inhibitors with improved potency. frontiersin.orgmsjonline.org

Table 2: Interaction Profile of this compound with AChE Residues

| Interaction Type | Interacting Amino Acid Residues frontiersin.org |

|---|---|

| Hydrophobic Bonds | Tyr72, Leu76, Trp86, Tyr124, Trp286, Val294, Tyr337, Phe338, Tyr341 |

| Hydrogen Bonds | Trp86, Tyr337, Tyr341, Tyr449 |

| Other Interactions (e.g., Water Bridges, Pi-Cation) | Asp74, Tyr124, Ser125, Tyr133, Phe295, Arg296, Tyr337 |

Advanced Spectroscopic and Structural Characterization of Pyrazole Derivative 7

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy has been a fundamental tool for the structural elucidation of various compounds identified as "Pyrazole derivative 7." Analysis of ¹H and ¹³C NMR spectra has provided critical information regarding the proton and carbon environments within these molecules.

In one study, the ¹H-NMR spectrum for a diazo pyrazole (B372694) derivative 7 was recorded in DMSO-d6. ekb.eg The spectrum showed a singlet at 1.63 ppm for a methyl group (CH₃) and another singlet at 4.24 ppm corresponding to a single CH proton. ekb.eg Broad signals between 6.00-7.60 ppm were attributed to two exchangeable NH₂ groups, while two separate exchangeable NH protons appeared as singlets at 7.68 ppm and 7.70 ppm. ekb.eg

Another investigation of a this compound, formed from a reaction with acetyl acetone, revealed ¹H NMR signals at δ = 2.05 and 2.19 ppm, corresponding to two methyl groups. nih.gov The ¹³C NMR spectrum for this compound showed signals for the two methyl carbons at δ = 11.97 and 13.29 ppm. nih.gov

For a different this compound with the molecular formula C₁₆H₁₃N₅, the ¹H NMR spectrum in DMSO-d6 displayed a singlet for an NH proton at 8.65 ppm and a singlet for two NH₂ protons at 5.74 ppm. ekb.eg Aromatic protons appeared as a multiplet between 7.21-7.59 ppm. ekb.eg The ¹³C NMR spectrum confirmed the presence of a cyano group (CN) at 117.46 ppm and multiple aromatic carbons. ekb.eg

In research focused on a condensed pyrazole derivative, 1-methyl-6-[(4-methylphenyl)sulfonyl]-1,4-dihydropyrazolo[4,3-c]pyrazole (7), temperature-dependent ¹H NMR measurements were conducted to study the molecule's conformation and its interactions with magnesium ions. semanticscholar.org Similarly, ¹H NMR was used to confirm the conformations of a this compound that acts as a bromodomain inhibitor. nih.gov

Table 1: ¹H NMR Spectral Data for Various "this compound" Compounds

| Source | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |

|---|---|---|---|

| ekb.eg | DMSO-d6 | 1.63 (s, 3H), 4.24 (s, 1H), 6.00-7.60 (broad, 4H), 7.68 (s, 1H), 7.70 (s, 1H) | CH₃, CH, 2xNH₂, NH, NH |

| nih.gov | N/A | 2.05, 2.19 | 2xCH₃ |

| ekb.eg | DMSO-d6 | 5.74 (s, 2H), 6.80-7.59 (m, 8H), 8.65 (s, 1H) | NH₂, Ar-H, NH |

Table 2: ¹³C NMR Spectral Data for Various "this compound" Compounds

| Source | Solvent | Chemical Shift (δ ppm) | Assignment |

|---|---|---|---|

| nih.gov | N/A | 11.97, 13.29 | 2xCH₃ |

| ekb.eg | DMSO-d6 | 61.89, 117.46, 120.96, 121.04, 126.26, 129.26, 129.56, 139.00, 141.42, 147.92, 150.07, 151.50 | Aromatic C, CN, Aromatic C |

Infrared (IR) Spectroscopy

IR spectroscopy has been employed to identify the functional groups present in different "this compound" structures. The vibrational frequencies provide evidence for the presence of specific bonds, such as C=O, N-H, and C=N.

For a bis(pyrazole) derivative 7 with the formula C₁₅H₁₄N₈O₄S, the IR spectrum showed characteristic absorption bands at 3164 cm⁻¹ (NH), 2982 cm⁻¹ (aliphatic C-H), 1726 and 1651 cm⁻¹ (two C=O groups), and 1560 cm⁻¹ (C=N). mdpi.comdokumen.pubnih.gov

A separate diazo this compound exhibited broad bands at 3334 and 3212 cm⁻¹ for NH₂ and NH groups, a C=O stretching band at 1729 cm⁻¹, and a broad band at 1626 cm⁻¹ corresponding to C=N and N=N bonds. ekb.eg

In another case, the IR spectrum of this compound was notable for the absence of signals for NH and NH₂ groups, which was a key finding in its structural confirmation. nih.gov For the C₁₆H₁₃N₅ this compound, IR analysis confirmed the presence of NH₂ (3356, 3309 cm⁻¹), NH (3209 cm⁻¹), aromatic C-H (3055 cm⁻¹), and a cyano group (2206 cm⁻¹). ekb.eg